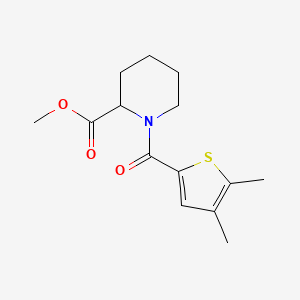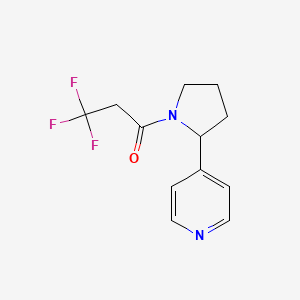![molecular formula C12H18ClN3O2S B7544499 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, also known as CP-465,022, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Wirkmechanismus
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of glutamate release. By blocking the activity of mGluR5, 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine may help to regulate the release of glutamate and improve cognitive function.
Biochemical and Physiological Effects
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine in lab experiments is that it is a highly selective antagonist of mGluR5, which minimizes off-target effects. However, one limitation is that it has a relatively short half-life, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, including investigating its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the precise mechanism of action of 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, as well as to develop more effective methods of administering the compound in experimental settings. Finally, research could be conducted to investigate potential synergies between 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine and other compounds, such as other mGluR5 antagonists or drugs that target other neurotransmitter systems.
Synthesemethoden
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 1-(3-chlorophenyl)ethyl 2-bromoacetate. This compound is then reacted with pyrrolidine and sodium hydride to form 1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine.
Eigenschaften
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-5-3-4-10(8-11)12(9-15-19(14,17)18)16-6-1-2-7-16/h3-5,8,12,15H,1-2,6-7,9H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZPWMRNXUYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)